![molecular formula C15H14N2O3 B2810153 4-[(4-acetamidophenyl)amino]benzoic Acid CAS No. 852927-26-5](/img/structure/B2810153.png)
4-[(4-acetamidophenyl)amino]benzoic Acid
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Overview
Description
4-[(4-acetamidophenyl)amino]benzoic Acid, also known by its IUPAC name 4-((4-acetamidophenyl)amino)benzoic acid, is an organic compound . It has a molecular weight of 270.29 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 4-[(4-acetamidophenyl)amino]benzoic Acid is 1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20) .Physical And Chemical Properties Analysis
4-[(4-acetamidophenyl)amino]benzoic Acid is a powder at room temperature . It has a molecular weight of 270.29 .Scientific Research Applications
- Folic Acid Precursor : PABA serves as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants. Folic acid is essential for DNA synthesis, cell division, and overall health .
- Sunscreen Component : PABA was historically used in sunscreens due to its UV-absorbing properties. However, it has been largely replaced by other compounds due to potential skin irritation .
- Antibacterial Properties : PABA derivatives have been investigated for their antibacterial activity. Researchers explore their potential as novel antibiotics or synergistic agents in combination therapies .
- Inhibitors of VEGFR-2 : Some PABA analogs exhibit inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. These compounds may have applications in cancer therapy .
- Dye Intermediates : PABA derivatives are intermediates in the synthesis of azo dyes and other colorants. These compounds contribute to the vibrant hues of textiles, plastics, and other materials .
- Hair Colorants : PABA-containing compounds are used in hair dyes and colorants. They help achieve natural-looking shades and enhance color stability .
- Caspase-3 Modulation : Certain PABA analogs have been studied for their impact on caspase-3 levels. Caspase-3 is a key enzyme involved in apoptosis (programmed cell death). These compounds may have implications in cancer treatment .
- PABA as a Vitamin-Like Compound : Although not classified as a vitamin, PABA is sometimes referred to as vitamin Bx. It is naturally present in some foods and is also available as a dietary supplement. However, its essentiality for humans remains controversial .
Biochemistry and Medicinal Chemistry
Pharmaceutical Research
Industrial Applications
Cosmetics and Personal Care
Biomedical Research
Nutritional Supplements
Safety and Hazards
4-[(4-acetamidophenyl)amino]benzoic Acid has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-aminobenzoic acid derivatives, can interact with various biochemical pathways .
Mode of Action
It’s known that the modification of the amino group in similar compounds can result in altered function in susceptible strains .
Biochemical Pathways
Result of Action
It’s known that similar compounds can have altered function in susceptible strains .
Action Environment
It’s known that the storage temperature and physical form can affect the stability of similar compounds .
properties
IUPAC Name |
4-(4-acetamidoanilino)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)16-12-6-8-14(9-7-12)17-13-4-2-11(3-5-13)15(19)20/h2-9,17H,1H3,(H,16,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUQIVUVVRMNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-acetamidophenyl)amino]benzoic Acid |
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